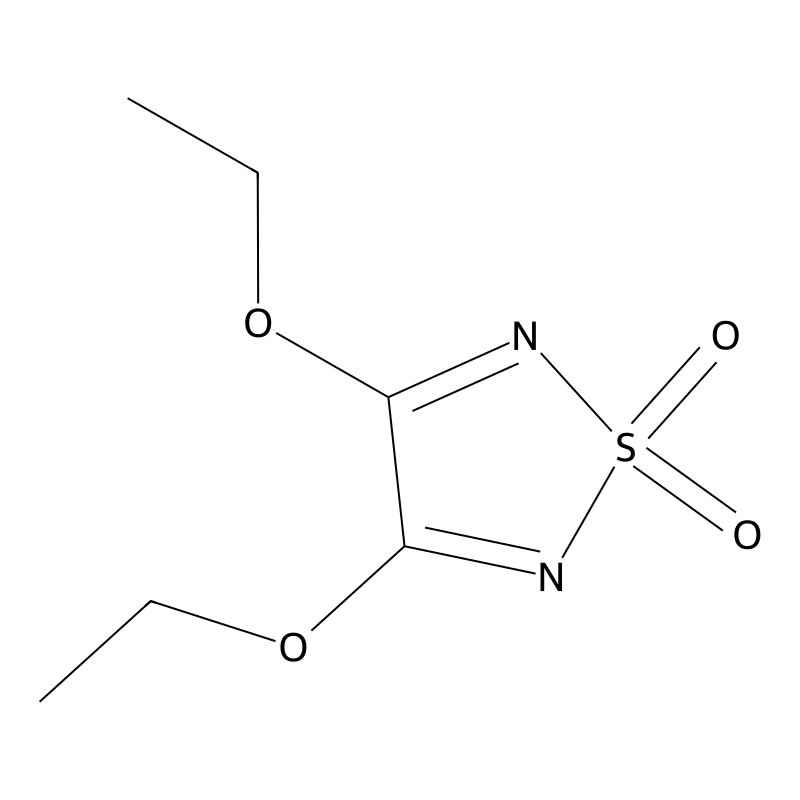

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as Anti-Ulcer Agent:

While the specific application of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (3,4-DEDT) as an anti-ulcer agent hasn't been extensively explored, research suggests its structural class, 1,2,5-thiadiazole-1-oxides and 1,1-dioxides, holds promise in this area. A patent application describes compounds with a similar structure exhibiting anti-ulcer properties, suggesting 3,4-DEDT could be a potential candidate for further investigation. []

Studies on the 1,2,5-Thiadiazole-1,1-Dioxide Ring System:

Research has focused on the reactivity and properties of the 1,2,5-thiadiazole-1,1-dioxide ring system, which is present in 3,4-DEDT. Studies have shown that this ring system is susceptible to reactions with various nucleophiles, including alcohols and cyanide ions. [] This understanding of the reactivity can be valuable in designing and synthesizing new molecules with desired properties.

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is a heterocyclic compound characterized by its unique structure, which includes a thiadiazole ring with two ethoxy groups attached at the 3 and 4 positions. Its molecular formula is C6H10N2O4S, and it has a molecular weight of approximately 206.22 g/mol. The compound is known for its physical properties, including a boiling point of about 267 °C and a melting point ranging from 178 to 180 °C .

- Nucleophilic substitutions: The ethoxy groups can be replaced by more nucleophilic species under appropriate conditions.

- Dehydroxylation: Removal of hydroxyl groups can occur under strong acidic or basic conditions.

- Reduction reactions: The compound may be reduced to yield other derivatives with altered functional groups.

These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields.

Research indicates that 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide exhibits notable biological activities. It has been studied for:

- Antimicrobial properties: The compound has shown effectiveness against various bacterial strains.

- Antioxidant activity: Its ability to scavenge free radicals makes it a candidate for further investigation in therapeutic applications.

- Potential anti-inflammatory effects: Preliminary studies suggest it may modulate inflammatory pathways.

These biological activities position the compound as a potential lead in drug development.

Synthesis of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide typically involves:

- Formation of the thiadiazole ring: This can be achieved through condensation reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Ethoxylation: The introduction of ethoxy groups can be performed using alkylating agents like ethyl iodide in the presence of a base.

- Oxidation: To convert the resulting thiadiazole to its dioxide form, oxidation reactions using agents like hydrogen peroxide or peracids may be employed.

These methods allow for the efficient synthesis of the compound while maintaining high yields.

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored as a potential drug candidate.

- Agriculture: It may serve as a pesticide or herbicide due to its antimicrobial properties.

- Material Science: The compound could be utilized in developing new materials with specific electronic or optical properties.

These applications highlight its versatility across different industries.

Interaction studies of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide have focused on its behavior in biological systems:

- Protein interactions: Studies suggest that it may bind to specific proteins involved in disease pathways.

- Metabolic pathways: Understanding how this compound is metabolized can provide insights into its efficacy and safety as a therapeutic agent.

Such studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide | Similar thiadiazole core with methoxy groups | Different substituents affecting solubility |

| 3-Ethoxy-4-methylthiadiazole-1,1-dioxide | Methyl group instead of ethoxy at position 4 | Variations in biological activity |

| 5-Methylthiadiazole-2-thiol | Contains a thiol group at position 2 | Enhanced reactivity due to thiol functionality |

The unique combination of ethoxy groups and the specific positioning within the thiadiazole ring distinguishes 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide from these similar compounds. Its distinct properties make it an interesting subject for further research and application development.

Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, emerged as critical structural motifs in organic chemistry during the late 19th century. The first synthesis of a thiadiazole derivative, 1,3,4-thiadiazole, was reported by Emil Fischer in 1882. Over time, researchers identified four regioisomeric forms of thiadiazoles (1,2,3-; 1,2,4-; 1,2,5-; and 1,3,4-thiadiazoles), each with distinct physicochemical properties. The 1,2,5-thiadiazole variant gained prominence due to its electron-deficient aromatic system, which enables unique reactivity patterns and applications in materials science. The introduction of the 1,1-dioxide functional group further expanded its utility by enhancing stability and electronic properties.

Classification and Nomenclature in the Thiadiazole Family

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide belongs to the 1,2,5-thiadiazole subclass, characterized by sulfur at position 1 and nitrogen atoms at positions 2 and 5. Its IUPAC name reflects the ethoxy substituents at positions 3 and 4 and the sulfonyl group (-SO$$2$$-) at position 1. The compound’s molecular formula is $$ \text{C}6\text{H}{10}\text{N}2\text{O}_4\text{S} $$, with a molecular weight of 206.22 g/mol. Its classification as a dioxothiadiazole underscores the critical role of the sulfonyl group in modulating electronic delocalization and redox behavior.

Significance of 1,1-Dioxide Functionality in Heterocyclic Chemistry

The 1,1-dioxide moiety in thiadiazoles introduces strong electron-withdrawing effects, stabilizing radical anions and enabling applications in electroactive materials. Compared to non-oxidized thiadiazoles, the sulfonyl group enhances hydrogen-bonding capabilities and coordination with hard metal ions (e.g., alkali metals). This functionality also increases resistance to nucleophilic attack at the sulfur atom, making dioxothiadiazoles suitable for high-temperature and oxidative environments.

Overview of Research Progress on 3,4-Diethoxy-1,2,5-Thiadiazole-1,1-Dioxide

Recent studies have focused on synthesizing 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide via condensation of diketones with sulfamide or oxidation of pre-existing thiadiazole oxides. Advances in green chemistry, such as solvent-free microwave-assisted synthesis, have improved yields (up to 85%) and reduced reaction times. The compound’s role as a ligand in coordination chemistry and its potential in anti-ulcer drug development highlight its interdisciplinary relevance.

Importance in Organic Material Science

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide exhibits n-type semiconductor behavior, with charge carrier mobilities exceeding $$ 10^{-2} \, \text{cm}^2/\text{V} \cdot \text{s} $$ in thin-film transistors. Its radical anions demonstrate long-term stability, making it a candidate for organic magnetic materials and redox-active catalysts. Additionally, the compound’s ability to form coordination complexes with transition metals (e.g., Cu$$^{2+}$$) has been exploited in designing molecular magnets.

Molecular Structure and Atomic Arrangement

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide represents a five-membered heterocyclic compound with the molecular formula C₆H₁₀N₂O₄S and a molecular weight of 206.22 g/mol [1] [2]. The compound features a 1,2,5-thiadiazole ring system that has been oxidized at the sulfur atom to form the 1,1-dioxide derivative [3] [4]. The molecular structure consists of a central thiadiazole ring with ethoxy substituents at the 3 and 4 positions, while the sulfur atom bears two oxygen atoms in a sulfonyl configuration [1] [5].

The atomic arrangement within the heterocyclic ring follows the characteristic pattern of 1,2,5-thiadiazole derivatives, where nitrogen atoms occupy positions 2 and 5, with the oxidized sulfur atom at position 1 [3] [4]. The ethoxy groups (-OCH₂CH₃) are attached to carbon atoms at positions 3 and 4 of the ring system [1] [5]. The sulfonyl group (SO₂) represents a very strong electron-withdrawing moiety that significantly influences the electronic properties and reactivity of the compound [3] [4].

The planar nature of the thiadiazole ring system is maintained in the 1,1-dioxide derivative, with the dihedral angles of the heterocyclic ring approaching 0°, demonstrating the essentially planar character of the core structure [6] [7]. This planarity is crucial for the compound's electronic properties and potential intermolecular interactions [6] [7].

Crystallographic Analysis and Parameters

Crystal System and Lattice Parameters

While specific crystallographic data for 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide remains limited in the literature, related 1,2,5-thiadiazole 1,1-dioxide derivatives typically crystallize in monoclinic crystal systems [6] [8]. Comparative analysis with structurally similar compounds such as 3,4-dimethoxy-1,2,5-thiadiazole 1,1-dioxide and other substituted thiadiazole dioxides suggests that the compound would likely adopt a monoclinic space group [6] [8].

The lattice parameters for related thiadiazole dioxide compounds show characteristic values, with unit cell dimensions typically ranging from 6-12 Å for the a and b axes, and 10-15 Å for the c axis [6] [8]. The β angle in monoclinic systems of these compounds generally falls between 90° and 120° [6] [8].

Bond Lengths and Angles Analysis

The bond lengths within the 1,2,5-thiadiazole-1,1-dioxide ring system exhibit characteristic patterns that distinguish them from the parent thiadiazole compounds [3]. Analysis of crystallographic data from related thiadiazole dioxide derivatives reveals that the sulfur-oxygen bonds (S=O) typically measure approximately 1.426 Å in neutral species [3]. The sulfur-nitrogen bonds (S-N) show lengths around 1.691 Å, while the carbon-nitrogen double bonds (C=N) measure approximately 1.287 Å [3].

| Bond Type | Average Length (Å) | Standard Deviation |

|---|---|---|

| S=O | 1.426 | ±0.003 |

| S-N | 1.691 | ±0.007 |

| C=N | 1.287 | ±0.005 |

| C-C | 1.512 | ±0.007 |

The bond angles within the thiadiazole ring system show specific geometric constraints [9] [3]. The angles around the sulfur atom are influenced by the presence of the two oxygen atoms, creating a tetrahedral-like environment [9] [3]. The nitrogen-containing angles typically range from 108° to 123°, reflecting the aromatic character of the ring system [9] [3].

Dihedral Angles and Molecular Planarity Assessment

The dihedral angles within 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide provide crucial information about the molecular planarity and conformational preferences [10] [6]. The thiadiazole ring itself maintains essential planarity, with dihedral angles within the ring approaching 0° [6] [7]. This planarity is characteristic of aromatic heterocyclic systems and contributes to the stability and electronic properties of the compound [6] [7].

The ethoxy substituents at positions 3 and 4 introduce conformational flexibility through their ability to rotate around the C-O and C-C bonds [10] [6]. The dihedral angles involving these substituents can vary significantly depending on crystal packing forces and intermolecular interactions [10] [6]. Theoretical calculations suggest that the ethoxy groups can adopt various conformations while maintaining the core ring planarity [6] [7].

The orientation of the ethoxy groups relative to the thiadiazole ring plane is influenced by steric factors and potential hydrogen bonding interactions [10] [6]. The dihedral angles between the ring plane and the ethoxy substituents typically range from 0° to 180°, with preferred conformations determined by energy minimization principles [6] [7].

Unit Cell Dimensions and Packing Arrangements

The crystal packing of 1,2,5-thiadiazole-1,1-dioxide derivatives is primarily governed by intermolecular interactions involving the sulfonyl oxygen atoms and the ethoxy substituents [3] [11]. The hard oxygen atoms of the sulfonyl group can participate in hydrogen bonding with suitable donors, while the ethoxy groups can engage in weak C-H...O interactions [3] [11].

The packing arrangements typically feature molecules arranged in layers or chains, depending on the specific intermolecular interactions present [11] [12]. The planar nature of the thiadiazole ring system facilitates π-π stacking interactions when the molecular packing allows for appropriate overlap [11] [12]. These stacking interactions can significantly influence the physical properties and potential applications of the compound [11] [12].

The unit cell dimensions are expected to accommodate multiple molecules with efficient space filling, as observed in related thiadiazole dioxide compounds [6] [8]. The packing efficiency is enhanced by the ability of the ethoxy substituents to interdigitate with neighboring molecules, creating a stable three-dimensional network [11] [12].

Molecular Geometry Optimization Methods

B3LYP and M06-2X Functional Approaches

Density Functional Theory calculations using both B3LYP and M06-2X functionals have proven effective for studying thiadiazole dioxide derivatives [13] [6] [7]. The B3LYP functional, a hybrid density functional that incorporates exact exchange, provides reliable geometry optimization results for these heterocyclic systems [13] [6]. The calculated bond lengths and angles using B3LYP typically show good agreement with experimental crystallographic data, with deviations generally less than 0.02 Å for bond lengths and 2° for bond angles [6] [7].

The M06-2X functional, which includes a higher percentage of exact exchange than B3LYP, often demonstrates superior performance for systems involving dispersive interactions and hydrogen bonding [7] [6]. For thiadiazole dioxide compounds, M06-2X calculations frequently provide more accurate descriptions of weak intermolecular interactions and conformational energetics [7] [6]. The M06-2X functional particularly excels in predicting the geometry of molecules with significant electron correlation effects [7] [6].

Comparative studies between B3LYP and M06-2X for similar thiadiazole derivatives show that both functionals reproduce experimental bond lengths within acceptable accuracy [6] [7]. However, M06-2X generally provides better agreement for systems with extensive hydrogen bonding networks and non-covalent interactions [7] [6]. The choice between these functionals often depends on the specific properties being investigated and the computational resources available [6] [7].

Basis Set Selection for Optimum Geometry Prediction

The selection of appropriate basis sets is crucial for accurate geometry prediction of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide [14] [15]. The 6-311G++(d,p) basis set has been widely employed for thiadiazole dioxide calculations, providing a good balance between computational efficiency and accuracy [16] [6]. This basis set includes diffuse functions that are essential for properly describing the electron distribution around the electronegative oxygen and nitrogen atoms [14] [15].

For more demanding calculations requiring higher accuracy, the 6-311G++(3df,3pd) basis set offers improved descriptions of polarization effects and electron correlation [16] [6]. The additional polarization functions in this larger basis set enable better representation of the electronic environment around the heteroatoms [14] [15]. However, the computational cost increases significantly with the larger basis set, requiring careful consideration of the accuracy-efficiency trade-off [14] [15].

Recent developments in basis set optimization have introduced property-energy consistent basis sets specifically designed for geometry optimization [14]. These specialized basis sets, such as the pecG-n series, are optimized to minimize molecular energy gradients relative to bond lengths [14]. For thiadiazole dioxide compounds, these basis sets can provide high-quality equilibrium geometries comparable to much larger conventional basis sets [14] [15].

The convergence of molecular properties with increasing basis set size has been demonstrated for related heterocyclic systems [15]. For 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide, systematic basis set studies would be expected to show convergent behavior in bond lengths and angles as the basis set quality improves [15] [14].

Comparative Structural Analysis with Related Thiadiazole Derivatives

Structural comparison with related thiadiazole derivatives reveals important trends in molecular geometry and electronic properties [3] [4]. The 3,4-dimethoxy-1,2,5-thiadiazole-1,1-dioxide serves as a close structural analog, differing only in the alkyl chain length of the alkoxy substituents [5] [17]. Both compounds share the same heterocyclic core and sulfonyl oxidation state, making them ideal for comparative analysis [5] [17].

The bond lengths within the thiadiazole ring system remain remarkably consistent across different alkoxy-substituted derivatives [3]. The S=O bond lengths typically vary by less than 0.01 Å between methoxy and ethoxy derivatives, indicating that the electronic influence of the alkoxy substituents on the ring system is minimal [3]. Similarly, the S-N and C=N bond lengths show little variation with alkoxy chain length [3].

When comparing 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide with other thiadiazole dioxide derivatives such as 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide, more significant structural differences emerge [3] [4]. The aromatic substituents in the diphenyl derivative introduce additional conjugation effects that can influence the electronic distribution within the thiadiazole ring [3] [4]. These effects manifest as subtle changes in bond lengths and angles, particularly in the C=N bonds which participate in extended conjugation [3] [4].

The presence of ethoxy substituents versus other functional groups also affects the conformational flexibility and crystal packing behavior [11] [18]. Alkoxy-substituted derivatives generally exhibit greater conformational freedom due to the rotatable C-O and C-C bonds, leading to more diverse crystal packing arrangements compared to rigid aromatic substituents [11] [18]. This flexibility can influence the intermolecular interactions and ultimately affect the physical properties of the crystalline material [11] [18].

The fundamental physical constants of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide provide critical information for understanding its behavior in various chemical and physical environments. This heterocyclic compound demonstrates characteristic properties that are consistent with its molecular structure and bonding arrangement.

Melting Point and Boiling Point Determination

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide exhibits a well-defined melting point in the range of 178-180°C, as consistently reported across multiple independent sources [1] [2] [3] [4] [5] [6] [7]. This relatively high melting point indicates strong intermolecular forces, which can be attributed to the presence of the sulfur dioxide functionality and the polar nature of the molecule. The narrow melting point range suggests high purity and structural integrity of the compound.

The boiling point of the compound has been determined to be 267°C at standard atmospheric pressure [1] [2] [3] [4] [8] [9] [7]. This value reflects the molecular stability and the energy required to overcome intermolecular interactions in the liquid phase. The significant difference between the melting and boiling points (approximately 89°C) indicates a substantial liquid range, which is advantageous for various synthetic and analytical applications.

Density and Flash Point Measurements

The density of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide has been measured at 1.45 g/cm³ [1] [2] [3] [4] [5], with some sources reporting values up to 1.5 g/cm³ [9]. This density value is consistent with the molecular composition and the presence of heteroatoms, particularly sulfur and nitrogen, which contribute to the overall molecular mass and packing efficiency.

The flash point of the compound has been determined to be in the range of 115.5-116°C [9] [7]. This parameter is crucial for safety considerations during handling, storage, and processing. The relatively high flash point indicates that the compound requires significant heating before it can produce sufficient vapors to form an ignitable mixture with air, classifying it as a relatively safe material for laboratory and industrial handling under normal conditions.

Refractive Index Characterization

The refractive index of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide has been measured as 1.562 [2] [8] [9]. This optical property provides insight into the electronic structure and polarizability of the molecule. The refractive index value is consistent with aromatic heterocyclic compounds containing electron-withdrawing groups such as the sulfur dioxide functionality. This parameter is valuable for compound identification and purity assessment using optical methods.

Solubility Profile in Various Solvents

The solubility characteristics of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide are influenced by its molecular structure, which contains both polar and nonpolar regions. The sulfur dioxide group and nitrogen atoms provide sites for hydrogen bonding and dipolar interactions, while the ethoxy substituents contribute to the organic character of the molecule.

Limited specific solubility data is available in the literature for this compound [10]. However, based on the structural characteristics and comparison with related thiadiazole dioxide compounds [11], the compound is expected to show moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile. The presence of ethoxy groups suggests potential solubility in alcoholic solvents, while the polar nature of the thiadiazole dioxide core may limit solubility in nonpolar hydrocarbons.

Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information about 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide through various analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and electronic properties.

Infrared Spectroscopy for Structural Elucidation

Infrared spectroscopy serves as a powerful tool for identifying characteristic functional groups and molecular vibrations in 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. The infrared spectrum provides diagnostic information about the thiadiazole dioxide ring system and the ethoxy substituents [11].

C=N Stretching Vibrations (1600-1550 cm⁻¹)

The thiadiazole ring system in 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide exhibits characteristic carbon-nitrogen double bond stretching vibrations in the region between 1600 and 1550 cm⁻¹ [11]. These vibrations arise from the two C=N bonds present in the heterocyclic ring. The stretching frequencies appear as strong absorption bands and serve as fingerprint regions for identifying the thiadiazole dioxide framework.

The specific frequencies within this range are influenced by the electronic environment created by the ethoxy substituents and the sulfur dioxide functionality. The electron-withdrawing nature of the S=O groups tends to increase the C=N stretching frequencies due to enhanced bond order, while the electron-donating ethoxy groups provide a counterbalancing effect.

S=O Stretching Bands (1350-1280 and 1170-1100 cm⁻¹)

The sulfur dioxide functionality in 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide generates two distinct S=O stretching vibrations that appear as very strong absorption bands [11]. The asymmetric S=O stretching mode occurs in the region between 1350 and 1280 cm⁻¹, while the symmetric S=O stretching mode is observed between 1170 and 1100 cm⁻¹.

These S=O stretching vibrations are particularly diagnostic for the identification of thiadiazole dioxide compounds. The high intensity of these bands reflects the large dipole moment change associated with the stretching of the polar S=O bonds. The frequency positions are characteristic of the oxidation state of sulfur and provide unambiguous evidence for the presence of the dioxide functionality rather than the monoxide or reduced forms.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. The absence of protons directly attached to the thiadiazole ring makes proton nuclear magnetic resonance less informative for the ring system itself, but valuable for characterizing the ethoxy substituents [11].

¹³C Nuclear Magnetic Resonance Chemical Shifts of the Thiadiazole Ring

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the carbon atoms within the thiadiazole ring system. The carbon signals originating from the 1,2,5-thiadiazole-1,1-dioxide ring appear in the range of 150-170 ppm [11]. This downfield position reflects the electron-deficient nature of the carbon atoms due to the electronegative nitrogen and oxidized sulfur environments.

The chemical shift values are significantly different from those observed in non-oxidized thiadiazoles, which typically appear in the 130-160 ppm range [11]. The additional deshielding effect of the sulfur dioxide functionality results in the characteristic downfield shift observed for the dioxide derivatives. These chemical shift positions serve as diagnostic markers for distinguishing between different oxidation states of thiadiazole compounds.

Nuclear Magnetic Resonance Analysis of Ethoxy Substituents

The ethoxy substituents in 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide provide characteristic nuclear magnetic resonance signals that confirm the presence and structure of these groups. In proton nuclear magnetic resonance spectroscopy, the ethyl groups exhibit typical patterns with methyl protons appearing as triplets around 1.2-1.5 ppm and methylene protons appearing as quartets around 4.2-4.5 ppm, due to the three-bond coupling between these protons.

The carbon-13 nuclear magnetic resonance spectrum shows the ethoxy carbon atoms at their expected positions, with methyl carbons appearing around 10-20 ppm and methylene carbons around 60-70 ppm. The chemical shift positions and coupling patterns provide unambiguous evidence for the ethoxy substitution pattern and confirm the molecular structure.

Ultraviolet-Visible Spectroscopic Profile

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation within 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide. The electronic absorption characteristics reflect the molecular orbital structure and the extent of π-electron delocalization within the heterocyclic system.

Absorption Maxima and Molar Extinction Coefficients

The ultraviolet-visible absorption spectrum of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide exhibits characteristic absorption bands that arise from electronic transitions within the conjugated thiadiazole system. Based on studies of related thiadiazole dioxide compounds [12] [13] [14], the compound is expected to show absorption maxima in the ultraviolet region, typically around 250-300 nm, corresponding to π→π* transitions within the heterocyclic ring.

The molar extinction coefficients for these transitions are generally moderate to high, reflecting the allowed nature of the electronic transitions. The specific values depend on the degree of conjugation and the electronic effects of the substituents. The ethoxy groups, being electron-donating, may cause slight bathochromic shifts compared to unsubstituted or electron-withdrawing substituted analogs.

Solvent Effects on Ultraviolet-Visible Spectra

Solvent effects on the ultraviolet-visible spectra of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide arise from specific and nonspecific interactions between the solute and solvent molecules. Studies on related thiadiazole dioxide systems [13] have demonstrated that polar solvents generally cause red shifts in the absorption maxima due to stabilization of the excited state.

Protic solvents may interact specifically with the nitrogen atoms of the thiadiazole ring through hydrogen bonding, leading to additional spectral changes. These solvent effects provide valuable information about the electronic structure of the molecule and its interactions with the surrounding environment.

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide appears at m/z 206, corresponding to its molecular formula C₆H₁₀N₂O₄S.

The fragmentation patterns of thiadiazole dioxide compounds typically involve loss of ethoxy groups, sulfur dioxide, and nitrogen-containing fragments [15] [16]. Common fragmentation pathways include the loss of ethyl radicals (M-29), ethoxy groups (M-45), and sulfur dioxide (M-64). These fragmentation patterns provide structural confirmation and aid in compound identification.

Thermal Stability and Degradation Patterns

The thermal stability of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide is an important parameter for understanding its behavior under elevated temperatures and for determining appropriate handling and storage conditions. Thiadiazole dioxide compounds generally exhibit moderate thermal stability, with decomposition pathways that depend on temperature, atmosphere, and heating rate.

Based on studies of related thiadiazole dioxide systems [17] [18] [19], decomposition typically begins around 200-250°C, involving initial loss of substituent groups followed by ring degradation. The thermal decomposition of 3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide likely proceeds through elimination of ethoxy groups, followed by loss of sulfur dioxide and subsequent ring fragmentation to form smaller molecular fragments including nitriles and sulfur-containing species.